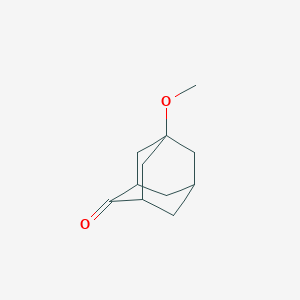
5-Methoxyadamantan-2-one
Cat. No. B8498001
M. Wt: 180.24 g/mol
InChI Key: PKPPAWGCOMEBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07985759B2
Procedure details


To a suspension of NaH (60% dispersed in nujol, 0.96 g, 24 mmol) in THF (40 mL) cooled to ice bath temperature was added hydroxyadamantanone (3.32 g, 20 mmol) dissolved in THF (40 mL) via a syringe over a period of 15 minutes. After stirring the reaction mixture for 30 min., iodomethane (1.38 mL, 22 mmol) was added. The reaction mixture was warmed to room temperature and stirred for 16 h until TLC revealed completion of the reaction. Excess NaH was quenched by adding saturated aq. NH4Cl solution to the ice cooled reaction mixture. The two layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, and the solvent was evaporated under reduced pressure to obtain crude reaction mass which was purified by column chromatography to yield 5-methoxyadamantan-2-one (3.0 g) in 83% yield. m/z (M+1), 181; 1H NMR (CDCl3) 300 MHz δ 3.26 (s, 3H), 2.67-2.61 (m, 2H), 2.39-2.33 (m, 1H), 2.20-1.93 (m, 10H).


Name
hydroxyadamantanone
Quantity
3.32 g
Type
reactant
Reaction Step Two



Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].O[C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[C:5]1=[O:14])[CH2:11]2.IC.C1C[O:20][CH2:19]C1>>[CH3:19][O:20][C:10]12[CH2:12][CH:6]3[CH2:7][CH:8]([CH2:13][CH:4]([C:5]3=[O:14])[CH2:11]1)[CH2:9]2 |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
hydroxyadamantanone
|
|
Quantity
|
3.32 g
|
|
Type
|
reactant
|
|
Smiles
|
OC12C(C3CC(CC(C1)C3)C2)=O
|
Step Three
|
Name
|
|
|
Quantity
|
1.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the reaction mixture for 30 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ice bath temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 h until TLC
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess NaH was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding saturated aq. NH4Cl solution to the ice
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain crude
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mass which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC12CC3C(C(CC(C1)C3)C2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
